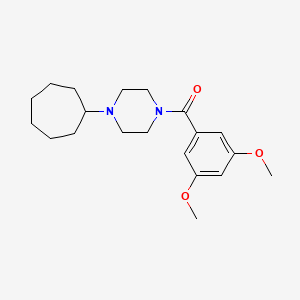
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the piperazine ring and a methanone group linked to a 3,5-dimethoxyphenyl moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through the reaction of cycloheptyl aziridines with piperazine.
Attachment of the Methanone Group: The methanone group is attached to the piperazine ring through a reaction with a suitable acylating agent, such as an acid chloride or anhydride.
Introduction of the 3,5-Dimethoxyphenyl Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an antidepressant and its ability to inhibit tubulin polymerization.
Biological Research: It is used in biological assays to study cell cycle arrest and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a tool for investigating molecular interactions and pathways involved in various biological processes.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the sub-G1 and G2/M phases.
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of apoptotic pathways and the inhibition of colony formation.
類似化合物との比較
Similar Compounds
- (4-Cyclohexylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
- 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
Uniqueness
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is unique due to its specific structural features, including the cycloheptyl group and the 3,5-dimethoxyphenyl moiety. These structural elements contribute to its distinct biological activities and its potential as a therapeutic agent.
特性
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-9-21(10-12-22)17-7-5-3-4-6-8-17/h13-15,17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXOHTWJUWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














